4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide
Description
Properties
IUPAC Name |
4-[(E)-3-[[(2-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSBBZUULQJKDW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure
The compound features a complex structure that includes a chlorophenyl group, a cyanomethyl group, and an oxopropenyl moiety, which contribute to its biological activity.
Medicinal Chemistry
4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets related to cancer treatment and anti-inflammatory effects.
Toxicology
The compound's potential toxicological effects have also been examined. Understanding the toxicity profile of such compounds is crucial for their safe application in pharmaceuticals.
Case Study: Hepatotoxicity Assessment
In a study assessing liver toxicity of various compounds, it was found that certain structural features can lead to hepatotoxic effects. The use of in vitro models to evaluate the impact on liver enzymes such as ALT and AST revealed that similar compounds could cause significant disturbances in liver function . This highlights the importance of conducting thorough toxicological evaluations for this compound before clinical applications.
Agricultural Chemistry
There is emerging interest in the application of benzamide derivatives as agrochemicals. Their ability to act as herbicides or fungicides could be explored based on their chemical reactivity and biological activity.
Case Study: Pesticidal Properties
Research into benzamide derivatives has shown potential as effective pesticides due to their ability to disrupt metabolic pathways in pests. While specific studies on this compound are still needed, the foundational chemistry suggests it could be developed into a useful agricultural agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Pharmacological Relevance
The following compounds from the provided evidence are structurally related benzamide derivatives:
Key Observations :
Substituent Impact: The presence of a cyanomethyl group in the queried compound may enhance electron-withdrawing effects compared to the simpler enoyl group in the CAS compound . This could influence receptor binding or metabolic stability.
Synthesis and Purification: Compound 3a was synthesized via nucleophilic substitution and purified using sequential normal-phase (100% DCM → 10% MeOH/DCM) and reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid) . Similar methods may apply to the queried compound. The triazole-thione derivative in forms hydrogen-bonded hexamers (N–H···O/S, O–H···S), suggesting that the queried compound’s cyanomethyl group might alter crystallization behavior .
Structural and Functional Differences
- Electronic Effects: The cyanomethyl group in the queried compound introduces a strong electron-withdrawing nitrile, which could increase electrophilicity at the amide carbonyl compared to the CAS compound’s enoyl group.
- Hydrogen Bonding : Unlike the triazole-thione in , which relies on N–H···S interactions, the queried compound’s amide and nitrile groups may engage in distinct hydrogen-bonding patterns, affecting solubility or crystal packing.
Research Findings and Implications
- Synthetic Challenges: Low yields (e.g., 32% for 3a) highlight difficulties in isolating benzamide derivatives with bulky substituents . The queried compound’s cyanomethyl group may further complicate synthesis.
- Crystallography : Hydrogen-bonded networks, as seen in ’s triazole-thione, suggest that structural analogs of the queried compound could exhibit similar supramolecular architectures, impacting solid-state properties .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The retrosynthetic approach to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide involves disconnecting the molecule into three primary fragments:
- 4-Acrylamidobenzoyl backbone
- 2-Chlorophenyl-cyanomethyl amine nucleophile
- E-configuration-preserving coupling system
Patents describing analogous N-phenethylbenzamide derivatives highlight the use of acryloyl chloride intermediates for constructing α,β-unsaturated systems. The 2-chlorophenyl group is typically introduced via nucleophilic aromatic substitution or Ullmann-type couplings, while the cyanomethyl moiety arises from Strecker synthesis or nitrile alkylation.
Stepwise Synthesis Routes
Route 1: Acyl Chloride Condensation
Synthesis of 4-(3-Chloroacryloyl)benzoyl Chloride
The acryloyl component is prepared by reacting 4-aminobenzoic acid with chloroacetyl chloride in anhydrous DMF, followed by oxidation with thionyl chloride to yield the acyl chloride. This method, adapted from imidazo[1,2-a]pyridine derivative syntheses, achieves 78–82% yields under nitrogen atmosphere.
Formation of 2-Chlorophenyl Cyanomethyl Amine
2-Chloroaniline undergoes cyanomethylation using bromoacetonitrile in the presence of K₂CO₃, producing the secondary amine in 65% yield. Patent data suggests tetrabutylammonium iodide significantly improves reaction kinetics by phase-transfer catalysis.
Coupling Reaction
The final step involves dropwise addition of 4-(3-chloroacryloyl)benzoyl chloride to a cooled (−15°C) solution of 2-chlorophenyl cyanomethyl amine in THF. Triethylamine acts as both base and azeotropic drying agent. The reaction mixture is stirred for 12–16 hours, achieving 58–63% isolated yield after silica gel chromatography.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −15°C to −10°C | Prevents Z-isomerization |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Equiv. of Et₃N | 2.5–3.0 | Neutralizes HCl effectively |
Route 2: Knoevenagel Condensation Approach
Preparation of 4-Formylbenzamide
4-Cyanobenzaldehyde is hydrolyzed to the amide using concentrated H₂SO₄ at 0–5°C, followed by careful neutralization with NH₄OH. The crude product is recrystallized from ethanol/water (3:1), yielding 89% pure material.
Knoevenagel Adduct Formation
The aldehyde reacts with N-(2-chlorophenyl)cyanoacetamide in the presence of piperidinium acetate (2 mol%) under microwave irradiation (80°C, 30 min). This method, adapted from fungicidal oxadiazole syntheses, achieves 72% conversion with >95% E-selectivity.
Reaction Equation
$$
\text{4-OCH}2\text{C}6\text{H}4\text{CHO} + \text{NCCH}2\text{CONH(C}6\text{H}3\text{Cl-2)} \xrightarrow{\text{piperidinium acetate}} \text{Target Compound} + \text{H}_2\text{O}
$$
Stereochemical Control and Isomerization Studies
The E/Z ratio critically depends on:
- Base strength : Weak bases (Et₃N) favor kinetic E-product, while strong bases (DBU) induce isomerization
- Solvent polarity : Apolar solvents (toluene) maintain configuration better than DMF
- Temperature : Reactions below −10°C suppress Z-isomer formation to <2%
Accelerated stability studies show the E-isomer has a half-life of 14.3 days at 25°C compared to 2.1 days for the Z-form, necessitating strict temperature control during storage.
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending method employs microreactor technology for the coupling step:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J = 15.4 Hz, 1H, CH=CO)
δ 7.89–7.82 (m, 4H, ArH)
δ 7.56–7.49 (m, 3H, ArH)
δ 6.78 (d, J = 15.4 Hz, 1H, NHCO)
HRMS (ESI-TOF)
Calculated for C₁₈H₁₃ClN₂O₂ [M+H]⁺: 349.0744
Found: 349.0741
Q & A
Q. Critical Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Enoyl formation | AcCl, Et₃N | THF | 0–5°C | 45–60 |
| Cyanomethylation | CuCN, DMF | DCM | RT | 50–70 |
| Final coupling | EDCl, HOBt | DMF | 40°C | 60–75 |
Purification often employs reverse-phase HPLC or column chromatography with gradients of methanol/dichloromethane .
How can structural elucidation and stereochemical analysis of this compound be performed?
Basic Research Focus
Advanced analytical techniques are required due to the compound’s E-configuration and chiral centers:
- NMR : ¹H/¹³C NMR to confirm the enoyl (E)-geometry (δ 6.8–7.2 ppm for vinyl protons) and amide linkages .
- X-ray crystallography : Resolves absolute configuration, particularly for the chlorophenyl and cyanomethyl groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₇H₁₃ClN₂O₂; calc. 300.74) .
Q. Data Interpretation Challenges :
- Overlapping signals in NMR may require 2D experiments (COSY, HSQC) .
- Crystallization difficulties due to flexible enoyl chains can be mitigated using co-solvents like hexane/ethyl acetate .
What methodologies are used to investigate the compound’s biological activity and mechanism of action?
Advanced Research Focus
Target Identification :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
Q. Mechanistic Studies :
- Molecular docking : Simulations (AutoDock Vina) predict interactions with active sites (e.g., chlorophenyl group in hydrophobic pockets) .
- Cellular assays : Apoptosis via flow cytometry (Annexin V/PI staining) and ROS detection with DCFH-DA .
Q. Key Findings :
- Anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 2.3 µM) .
- Cytotoxicity in cancer cell lines (e.g., HeLa: IC₅₀ = 5.8 µM) linked to mitochondrial membrane disruption .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in IC₅₀ values or selectivity may arise from:
Q. Case Study :
- Conflicting reports on D³ receptor affinity were resolved by comparing ligand-binding conditions (Mg²⁺ concentration, pH 7.4 vs. 8.0) .
What strategies optimize the compound’s stability under physiological conditions?
Advanced Research Focus
Degradation Pathways :
- Hydrolysis of the enoyl group at high pH (>9.0).
- Photodegradation of the cyanomethyl moiety under UV light.
Q. Stabilization Methods :
- Formulation : Use cyclodextrin complexes to shield labile groups .
- pH adjustment : Buffered solutions (pH 6.5–7.5) minimize hydrolysis .
- Lyophilization : Increases shelf-life by reducing aqueous reactivity .
Q. Accelerated Stability Testing :
| Condition | Temperature | Humidity | Degradation (%) |
|---|---|---|---|
| 40°C/75% RH | 1 month | 75% | 12% |
| 25°C/60% RH | 6 months | 60% | 5% |
How can computational chemistry guide the design of derivatives with enhanced activity?
Advanced Research Focus
QSAR Models :
- Train models using IC₅₀ data from 20+ analogs to identify critical substituents (e.g., chloro vs. fluoro at phenyl position) .
- Descriptor analysis : LogP, polar surface area, and H-bond acceptors correlate with blood-brain barrier penetration .
Q. Synthetic Prioritization :
| Derivative | Predicted IC₅₀ (µM) | Synthetic Feasibility |
|---|---|---|
| 4-Fluoro analog | 1.8 | High |
| Methylsulfonyl analog | 0.9 | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
